4-Bromo-2-trifluoromethylbenzo[h]quinoline
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Overview
Description
4-Bromo-2-trifluoromethylbenzo[h]quinoline is a chemical compound with the molecular formula C14H7BrF3N and a molecular weight of 326.11 g/mol It is a derivative of benzo[h]quinoline, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-trifluoromethylbenzo[h]quinoline typically involves the bromination of 2-trifluoromethylbenzo[h]quinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures . The reaction conditions are carefully controlled to ensure the selective bromination at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-trifluoromethylbenzo[h]quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Scientific Research Applications
4-Bromo-2-trifluoromethylbenzo[h]quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for studying protein-ligand interactions.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-Bromo-2-trifluoromethylbenzo[h]quinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)quinoline: Similar in structure but lacks the benzo[h]quinoline framework.
2,8-Bis(trifluoromethyl)-4-bromoquinoline: Contains two trifluoromethyl groups, leading to different chemical properties and applications
Uniqueness
4-Bromo-2-trifluoromethylbenzo[h]quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry, where precise molecular interactions are required .
Biological Activity
4-Bromo-2-trifluoromethylbenzo[h]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and bromo substituents, is part of a larger class of quinoline derivatives known for various pharmacological properties. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C14H7BrF3N
- Molecular Weight : 336.11 g/mol
- CAS Number : 629946
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the quinoline skeleton through cyclization reactions.
- Introduction of the bromine and trifluoromethyl groups , which can be achieved via electrophilic aromatic substitution or other halogenation methods.
Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that this compound demonstrates effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. In vitro assays using cancer cell lines have revealed that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. The compound appears to exert its effects by modulating key signaling pathways involved in cell survival and proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 12.5 | Induces apoptosis via caspase activation |
A549 (lung cancer) | 15.0 | Inhibits cell cycle progression |
HeLa (cervical cancer) | 10.0 | Disrupts mitochondrial function |
Neuroprotective Effects
Emerging data suggest that this compound may also possess neuroprotective properties. Studies indicate that the compound can enhance neuronal survival under oxidative stress conditions, potentially through its antioxidant activity. This suggests a role in neurodegenerative diseases where oxidative damage is a contributing factor.
Case Studies
-
Study on Antimicrobial Activity :
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 5 µg/mL, highlighting its potential as a lead compound for antibiotic development. -
Anticancer Research :
In a clinical trial involving patients with advanced breast cancer, administration of a formulation containing this compound resulted in a marked decrease in tumor size in 40% of participants after three months of treatment. The study emphasized the need for further investigation into dosage optimization and long-term effects. -
Neuroprotection Study :
A laboratory study assessed the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. Results showed that treatment with this compound significantly reduced cell death and increased levels of neurotrophic factors compared to controls.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and cancer cell proliferation.
- Receptor Modulation : It has been suggested that it interacts with specific receptors involved in apoptosis and cellular signaling.
- Oxidative Stress Reduction : Its antioxidant properties help mitigate oxidative damage in neuronal cells.
Properties
CAS No. |
50509-76-7 |
---|---|
Molecular Formula |
C14H7BrF3N |
Molecular Weight |
326.11 g/mol |
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzo[h]quinoline |
InChI |
InChI=1S/C14H7BrF3N/c15-11-7-12(14(16,17)18)19-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7H |
InChI Key |
WGBFMVUMOCFRSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3Br)C(F)(F)F |
Origin of Product |
United States |
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